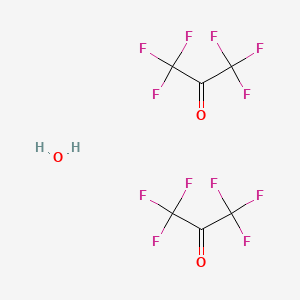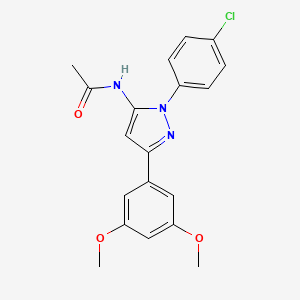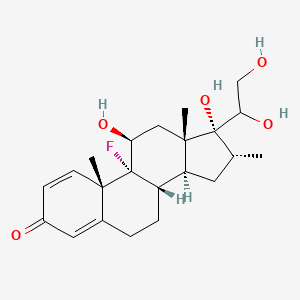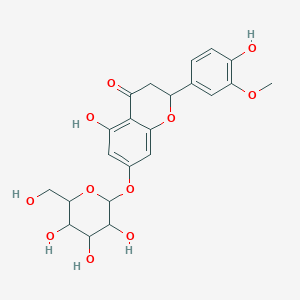![molecular formula C17H20N2O5 B12301007 2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)
2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the formation of the spiro structure through cyclization reactions. For example, the reaction of 4-aminobenzenesulfonamide with maleic anhydride can lead to the formation of intermediate compounds, which are then further reacted to form the desired spiro structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.
Scientific Research Applications
2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid: This compound has a similar dioxo structure but lacks the spiro configuration.
2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic Acid: This compound shares some structural similarities but has different functional groups and a different ring system.
Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound has a similar dioxo group but a different overall structure.
Uniqueness
The uniqueness of 2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid lies in its spiro configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20N2O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(7-methyl-2',5-dioxospiro[3,4-dihydro-1,4-benzoxazepine-2,5'-azepane]-1'-yl)acetic acid |
InChI |
InChI=1S/C17H20N2O5/c1-11-2-3-13-12(8-11)16(23)18-10-17(24-13)5-4-14(20)19(7-6-17)9-15(21)22/h2-3,8H,4-7,9-10H2,1H3,(H,18,23)(H,21,22) |
InChI Key |
JRXZUMFONYDPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCC(=O)N(CC3)CC(=O)O)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


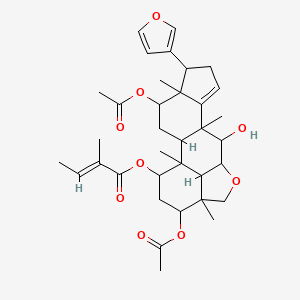
![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
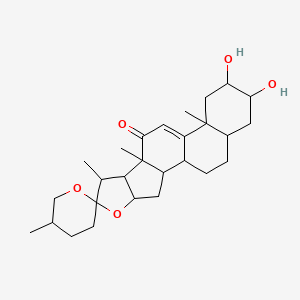
![9a-Hydroxy-3,8a-dimethyl-5-methylene4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one](/img/structure/B12300947.png)
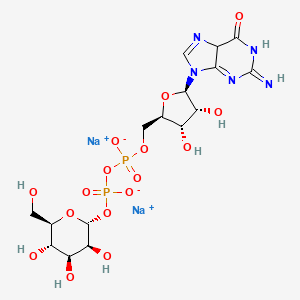
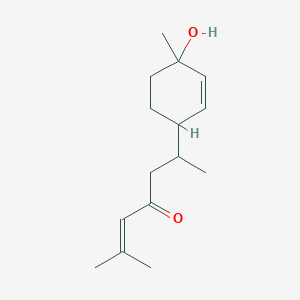
![4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B12300958.png)


